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Abstract

Sari 59-801 (chemical name: DL-alpha-dimethylaminomethyl-2-[3-ethyl-5-methyl-4-
isoxazoyl]-1H-indole-3-methanol) is an experimental, orally effective hypoglycemic compound
that primarily functions by stimulating insulin secretion from pancreatic (3-cells[1][2][3].
Extensive research, particularly foundational studies conducted in the mid-1980s, has
elucidated its mechanism of action. Unlike incretin mimetics or sulfonylureas that may primarily
modulate cAMP-dependent pathways or ATP-sensitive potassium channels respectively, Sari
59-801's effects are critically dependent on the influx of extracellular calcium into the B-cell[1]
[4]. This document provides a comprehensive overview of the signaling pathways involved, a
compilation of the quantitative data from key experiments, and detailed experimental protocols
for the methodologies cited.

Core Signaling Pathway of Sari 59-801 in Pancreatic
B-Cells

The primary mechanism by which Sari 59-801 stimulates insulin secretion is through the
modulation of calcium ion (Ca2+) influx, rather than by increasing intracellular cyclic adenosine
monophosphate (CAMP) levels.

Key Mechanistic Points:
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o Calcium Dependency: The secretagogue effect of Sari 59-801 is entirely dependent on the
presence of extracellular Ca2+. In the absence of Ca2+, the compound fails to stimulate
insulin release.

o Stimulation of Ca2+ Uptake: Direct measurement of radiolabeled calcium (45Ca2+) has
shown that Sari 59-801 significantly increases its uptake by isolated pancreatic islets. This
suggests the compound acts on or influences calcium channels in the (3-cell membrane.

« Inhibition by Ca2+ Channel Blockers: The insulinotropic action of Sari 59-801 is inhibited by
agents known to block the entry of Ca2+ into (-cells, such as verapamil, nifedipine, and
cobalt chloride (CoCl2).

e Independence from cAMP Pathway: Radioimmunoassays have confirmed that Sari 59-801
does not significantly elevate intracellular cCAMP concentrations in islet cells. However, its
insulin-releasing effects are greatly potentiated by agents that do increase cAMP, such as
the phosphodiesterase inhibitor 1-methyl-3-isobutylxanthine (IBMX) or the adenylate cyclase
activator forskolin. This indicates a synergistic or permissive role of the cAMP pathway on
the primary Ca2+-dependent mechanism of Sari 59-801.

The following diagram illustrates the proposed signaling pathway for Sari 59-801 in the
pancreatic 3-cell.
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Caption: Proposed Ca2*-dependent insulin secretion pathway stimulated by Sari 59-801.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies of
Sari 59-801.

Table 1: In Vitro Efficacy of Sari 59-801 on Isolated Rat Islets
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Parameter Condition Concentration Result Reference

Isolated Rat 0.05 mM - 0.3 Stimulated
Islets mM insulin release

Insulin Release

2.8 mM Glucose, ) )
120% increase in

45Ca2+ Uptake 20-min 0.3 mM
) ) 45Ca2+ uptake
incubation
In presence of 68% inhibition of
45Ca2+ Uptake ] ] )
o 0.3 mM Sari 59- 50 pM Verapamil  the stimulated
Inhibition
801 uptake

| cCAMP Concentration | Isolated Rat Islets | 0.3 mM | No significant elevation | |

Table 2: In Vivo Hypoglycemic and Insulinotropic Activity of Sari 59-801

Species Model Parameter Dose Result Reference
. | Effective
oglyce
_ . Yp Y 110 mg/kg Dose for
Mice Fasting mic ED25
(oral) 25%
(2-hr) .
reduction
Effective
) ) Plasma 47 mg/kg
Mice Fasting ) Dose for 50%
Insulin ED50 (oral) )
increase
Effective

Hypoglycemi 86 mg/k
Rats Fasting yPogy 9 Dose for 25%
c ED25 (2-hr)  (oral) )
reduction

| Rats | Fasting | Plasma Insulin | 100 mg/kg (oral) | 62% elevation in plasma insulin | |

Experimental Protocols

The methodologies described below are based on the pivotal study by Hanson et al. (1985)
which established the Ca2+-dependent mechanism of Sari 59-801.
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Isolation of Pancreatic Islets

e Source: Male Charles River CD rats (200-300 Q).

e Procedure:

o

Pancreatic islets were isolated using the collagenase digestion method.

o The pancreas was distended with Hanks' balanced salt solution (HBSS) and subsequently
digested with collagenase.

o Islets were then separated from acinar tissue by centrifugation on a Ficoll gradient.

o Isolated islets were hand-picked under a dissecting microscope to ensure purity and were
cultured overnight in RPMI-1640 medium supplemented with 10% fetal calf serum before
experimentation.

Insulin Secretion Assay

e Protocol:

[¢]

Groups of three isolated islets were incubated in 1 ml of Krebs-Ringer bicarbonate buffer.
o The buffer was supplemented with 0.2% bovine serum albumin (BSA) and 3 mM glucose.

o Test compounds (Sari 59-801, inhibitors, potentiators) were added to the buffer at the
specified concentrations.

o Incubations were carried out for 60 minutes at 37°C in a shaking water bath, gassed with
95% 02/ 5% CO2.

o Following incubation, an aliquot of the medium was collected for analysis.

o Insulin concentration in the medium was determined by radioimmunoassay.

Measurement of 45Ca2+ Uptake

e Protocol:
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o Groups of 25 islets were preincubated for 30 minutes at 37°C in a buffer containing 2.8
mM glucose.

o The islets were then transferred to a fresh buffer containing 45Ca2+ (specific activity ~10
mCi/mmol) along with the test compounds (e.g., 0.3 mM Sari 59-801, 50 uM verapamil).

o Incubation was performed for a 20-minute period.

o The uptake was terminated by washing the islets with a cold buffer containing 2 mM EGTA
to remove extracellular 45Ca2+.

o The islets were then dissolved, and the radioactivity was measured using a liquid
scintillation counter to determine the amount of 45Ca2+ taken up by the cells.

The following diagram outlines the general workflow for these key in vitro experiments.
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Caption: Workflow for key in vitro experiments on isolated pancreatic islets.
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Conclusion and Future Directions

Sari 59-801 is a hypoglycemic agent that stimulates insulin secretion through a well-defined,
Ca2+-dependent pathway in pancreatic (3-cells. Its mechanism is distinct from pathways
involving the direct modulation of CAMP. The potentiation of its effects by cAMP-elevating
agents suggests a complex interplay between the Ca2+ and cAMP signaling cascades in the
regulation of insulin exocytosis. While the compound was characterized in foundational studies,
the precise molecular target on the -cell membrane that mediates the increased calcium
uptake remains to be fully investigated. Further research could focus on identifying this target,
potentially a specific ion channel or receptor, which could provide valuable insights for the
development of novel therapeutics for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Stimulation of insulin secretion from isolated rat islets by SaRI 59-801. Relation to cAMP
concentration and Ca2+ uptake - PubMed [pubmed.ncbi.nim.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. medkoo.com [medkoo.com]

4. diabetesjournals.org [diabetesjournals.org]

To cite this document: BenchChem. [Sari 59-801 role in insulin secretion pathways].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681469#sari-59-801-role-in-insulin-secretion-
pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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